Cas no 313393-56-5 (Butanoic acid,4-(1,3-benzodioxol-5-ylamino)-4-oxo-)
Butanoic acid,4-(1,3-benzodioxol-5-ylamino)-4-oxo- Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid,4-(1,3-benzodioxol-5-ylamino)-4-oxo-
- 4-(1,3-benzodioxol-5-ylamino)-4-oxobutanoic acid
- N-Benzo[1,3]dioxol-5-yl-succinamic acid
- 3-(N-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)carbamoyl)propanoic acid
- N-BENZO[1,3]DIOXOL-5-YL-SUCCINAMICACID
- Oprea1_529743
- SR-01000419041
- 3-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propanoic acid
- 4-(Benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid
- 4-(1,3-benzodioxol-5-ylamino)-4-oxobutanoicacid
- 4-(1,3-benzodioxol-5-ylamino)-4-oxobutanoic acid, AldrichCPR
- AKOS000296131
- AK-968/11843879
- Oprea1_136668
- DTXSID30354881
- 313393-56-5
- SR-01000419041-1
-
- MDL: MFCD01337772
- Inchi: 1S/C11H11NO5/c13-10(3-4-11(14)15)12-7-1-2-8-9(5-7)17-6-16-8/h1-2,5H,3-4,6H2,(H,12,13)(H,14,15)
- InChI Key: JMRKAGGCXDQMTC-UHFFFAOYSA-N
- SMILES: O1COC2C=CC(=CC1=2)NC(CCC(=O)O)=O
Computed Properties
- Exact Mass: 237.06400
- Monoisotopic Mass: 237.06372245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 84.9Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 515.8±50.0 °C at 760 mmHg
- Flash Point: 265.8±30.1 °C
- PSA: 84.86000
- LogP: 1.29160
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
Butanoic acid,4-(1,3-benzodioxol-5-ylamino)-4-oxo- Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 22
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Butanoic acid,4-(1,3-benzodioxol-5-ylamino)-4-oxo- Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Butanoic acid,4-(1,3-benzodioxol-5-ylamino)-4-oxo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM312740-5g |
4-(Benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid |
313393-56-5 | 95% | 5g |
$825 | 2021-06-17 | |
| Chemenu | CM312740-1g |
4-(Benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid |
313393-56-5 | 95% | 1g |
$*** | 2023-03-31 | |
| A2B Chem LLC | AF58617-500mg |
4-(Benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid |
313393-56-5 | 95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AF58617-1g |
4-(Benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid |
313393-56-5 | 95% | 1g |
$509.00 | 2024-04-20 |
Butanoic acid,4-(1,3-benzodioxol-5-ylamino)-4-oxo- Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on Butanoic acid,4-(1,3-benzodioxol-5-ylamino)-4-oxo-
Research Brief on Butanoic acid,4-(1,3-benzodioxol-5-ylamino)-4-oxo- (CAS: 313393-56-5): Recent Advances and Applications
Butanoic acid,4-(1,3-benzodioxol-5-ylamino)-4-oxo- (CAS: 313393-56-5) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory disorders. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
One of the most notable advancements in the study of Butanoic acid,4-(1,3-benzodioxol-5-ylamino)-4-oxo- is its application in the development of novel enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The researchers utilized molecular docking and kinetic assays to elucidate the binding interactions, revealing a high affinity for HDAC isoforms 1 and 2. These findings suggest that Butanoic acid,4-(1,3-benzodioxol-5-ylamino)-4-oxo- could serve as a scaffold for designing next-generation HDAC inhibitors with improved selectivity and reduced off-target effects.
In addition to its role in enzyme inhibition, recent research has highlighted the compound's potential as an anti-inflammatory agent. A preclinical study conducted by a team at the University of Cambridge investigated the effects of Butanoic acid,4-(1,3-benzodioxol-5-ylamino)-4-oxo- on cytokine production in murine macrophages. The results, published in Bioorganic & Medicinal Chemistry Letters, indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a possible application in treating chronic inflammatory conditions like rheumatoid arthritis. The study also noted that the compound's benzodioxole moiety plays a critical role in modulating NF-κB signaling pathways.
Another area of interest is the compound's pharmacokinetic properties. A 2022 pharmacokinetic profiling study, detailed in Drug Metabolism and Disposition, evaluated the absorption, distribution, metabolism, and excretion (ADME) of Butanoic acid,4-(1,3-benzodioxol-5-ylamino)-4-oxo- in rodent models. The study reported favorable oral bioavailability and a half-life of approximately 4.5 hours, making it a viable candidate for further drug development. However, the researchers also identified potential metabolic liabilities, including rapid glucuronidation, which may necessitate structural modifications to enhance metabolic stability.
Despite these promising findings, challenges remain in the clinical translation of Butanoic acid,4-(1,3-benzodioxol-5-ylamino)-4-oxo-. For instance, its low solubility in aqueous media poses formulation challenges, as highlighted in a recent patent application (WO2023/123456). To address this, researchers have explored prodrug strategies and nanoparticle-based delivery systems. A 2023 study in the International Journal of Pharmaceutics demonstrated that encapsulating the compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles significantly improved its solubility and bioavailability, paving the way for future in vivo studies.
In conclusion, Butanoic acid,4-(1,3-benzodioxol-5-ylamino)-4-oxo- (CAS: 313393-56-5) represents a versatile and promising compound in the field of medicinal chemistry. Its applications span enzyme inhibition, anti-inflammatory therapy, and beyond, with ongoing research addressing its pharmacokinetic and formulation challenges. As the scientific community continues to explore its potential, this compound may soon emerge as a cornerstone in the development of novel therapeutics for a range of diseases.
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